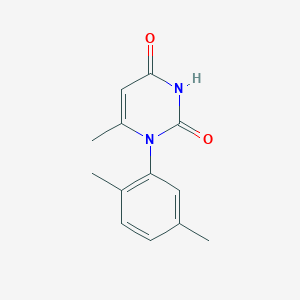

![molecular formula C19H22N4O4 B5501823 3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related diazaspiro and oxadiazole derivatives often involves cycloaddition reactions, as demonstrated by Chiaroni et al. (2000), who reported the [3+2] cycloaddition of methylenelactams with nitrones to obtain 5-oxa-2,6-diazaspiro derivatives (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Farag et al. (2008) described a regioselective synthesis approach for 1,2-diazaspiro[4.4]nona derivatives through cycloaddition of nitrilimides, highlighting the versatility of synthesis strategies for such compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The structural analysis of spiro compounds often reveals unique conformations. For instance, the envelope conformations of isoxazolidine rings in certain spiro derivatives suggest that substituent positioning can significantly influence molecular geometry (Chiaroni et al., 2000). This principle is likely applicable to the analysis of 3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, suggesting that its molecular structure could be characterized by similar conformational features.

Chemical Reactions and Properties

The chemical behavior of diazaspiro and oxadiazole derivatives includes reactions under various conditions. For example, the synthesis of fenbufen-based oxadiazole derivatives demonstrates how functionalization can lead to compounds with significant biological activity, offering insights into potential reactions involving our target molecule (Husain et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

Regioselective Synthesis of Diazaspiro Derivatives : Farag et al. (2008) demonstrated the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition reactions. These derivatives were further processed to yield pyrazolecarbohydrazide derivatives, indicating the versatility of diazaspiro compounds in synthesizing complex molecules for potential pharmacological applications (Farag, Elkholy, & Ali, 2008).

Cycloaddition of Methylenelactams with Nitrones : Chiaroni et al. (2000) explored the cycloaddition reactions involving methylenelactams and nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. The study detailed the structural diversity achievable through cycloaddition, underscoring the potential of these reactions in generating novel compounds with varied biological activities (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Anticancer and Antidiabetic Applications

- Development of Spirothiazolidines Analogs : A study by Flefel et al. (2019) focused on the synthesis of spirothiazolidine derivatives, demonstrating significant anticancer and antidiabetic activities. This research highlights the potential therapeutic applications of spiro compounds, including those related to the queried chemical structure, in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Dual Receptor Antagonist Properties

- N-isoxazolyl Biphenylsulfonamides as Dual Antagonists : Research by Murugesan et al. (2002) introduced a compound with dual angiotensin II and endothelin A receptor antagonist activities. This dual antagonistic action provides a novel approach for hypertension treatment, illustrating the broad therapeutic potential of compounds with complex structures like the one (Murugesan et al., 2002).

Antimicrobial Applications

- Antimicrobial Agents Based on Carbazole Derivatives : Bordei Telehoiu et al. (2020) developed novel antimicrobial agents by combining carbazole and 1,3,4-oxadiazole pharmacophores. Their findings demonstrate the antimicrobial efficacy of these compounds, suggesting potential applications for the queried compound in combating microbial infections (Bordei Telehoiu et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-7-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-5-3-4-6-14(13)17-20-15(27-21-17)7-8-16(24)23-10-9-19(12-23)11-22(2)18(25)26-19/h3-6H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNDIKPVJVQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4(C3)CN(C(=O)O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)